

Spectroscopic data for (R)-N-Boc-2-hydroxymethylmorpholine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-N-Boc-2-hydroxymethylmorpholine

Cat. No.: B111711

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An In-Depth Technical Guide to the Spectroscopic Characterization of **(R)-N-Boc-2-hydroxymethylmorpholine**

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for **(R)-N-Boc-2-hydroxymethylmorpholine**, a key chiral building block in modern synthetic and medicinal chemistry. Our focus is to deliver not just raw data, but a detailed interpretation grounded in fundamental principles, offering researchers and drug development professionals a robust framework for its identification and utilization.

The Structural & Stereochemical Significance of (R)-N-Boc-2-hydroxymethylmorpholine

(R)-N-Boc-2-hydroxymethylmorpholine is a valuable chiral synthon. Its rigid morpholine core, combined with the defined stereochemistry at the C2 position, makes it an attractive starting material for the synthesis of a wide range of biologically active molecules. The N-Boc protecting group provides stability and allows for controlled deprotection and subsequent functionalization, while the primary hydroxyl group offers a versatile handle for further chemical transformations. Understanding its precise three-dimensional structure through spectroscopic analysis is paramount to its successful application.

Physicochemical Properties

A foundational aspect of compound characterization involves the determination of its key physical properties. These values serve as a preliminary check for purity and identity.

Property	Value	Source
Molecular Formula	C10H19NO4	---
Molecular Weight	217.26 g/mol	---
Appearance	White to off-white solid	
Melting Point	78-82 °C	
Optical Rotation ($[\alpha]_D$)	-28° to -32° (c=1 in CHCl ₃)	

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Positional Analysis

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following sections detail the ¹H and ¹³C NMR data for **(R)-N-Boc-2-hydroxymethylmorpholine**, recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their connectivity.

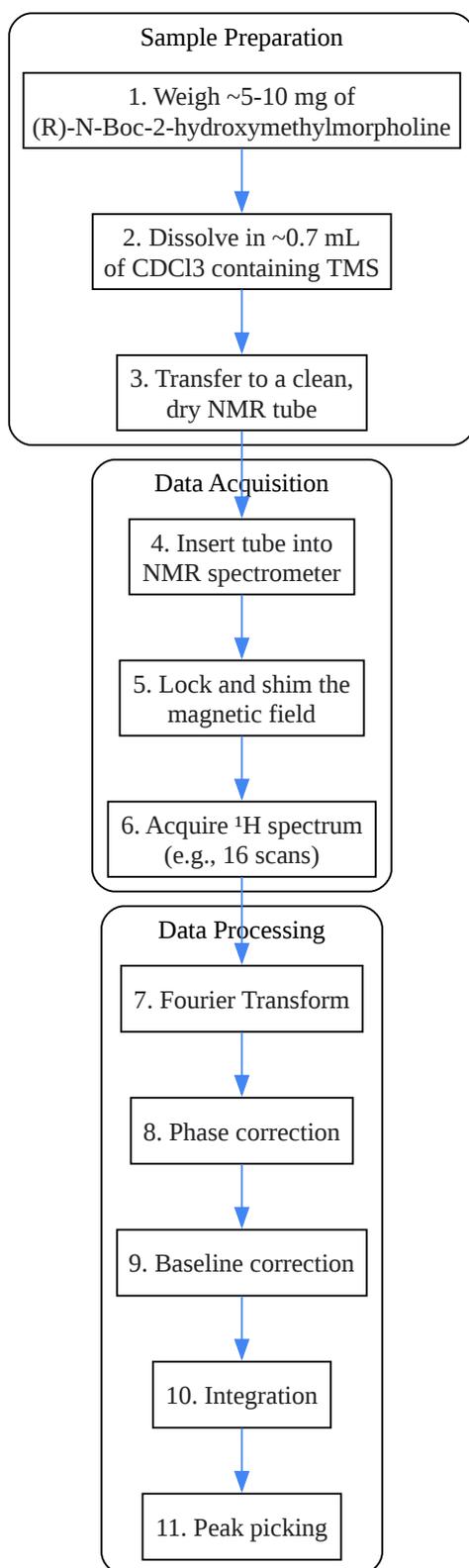
Table 1: ¹H NMR Spectroscopic Data for **(R)-N-Boc-2-hydroxymethylmorpholine** (CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
4.00 - 3.85	m	2H	H-3a, H-5a
3.85 - 3.75	m	1H	H-2
3.75 - 3.65	m	1H	H-6a
3.65 - 3.55	dd, J = 11.6, 3.2 Hz	1H	-CH ₂ OH
3.55 - 3.45	dd, J = 11.6, 4.4 Hz	1H	-CH ₂ OH
3.45 - 3.30	m	1H	H-5b
3.00 - 2.80	m	2H	H-3b, H-6b
1.47	s	9H	-C(CH ₃) ₃

Interpretation:

- **The Boc Group:** The sharp singlet at 1.47 ppm, integrating to 9 protons, is characteristic of the tert-butyl group of the Boc protecting group. The magnetic equivalence of these nine protons is due to free rotation around the C-C bonds.
- **The Morpholine Ring Protons:** The protons on the morpholine ring exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other. The signals between 2.80 and 4.00 ppm correspond to these seven protons. The geminal and vicinal couplings result in the observed multiplets.
- **The Hydroxymethyl Protons:** The two protons of the hydroxymethyl group (-CH₂OH) are diastereotopic and appear as a pair of doublets of doublets (dd) between 3.45 and 3.65 ppm. This is due to their geminal coupling and their coupling to the adjacent chiral center proton (H-2).

Workflow for ¹H NMR Sample Preparation and Acquisition



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Caption: Standard workflow for ^1H NMR analysis.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information about the different types of carbon atoms in the molecule.

Table 2: ^{13}C NMR Spectroscopic Data for **(R)-N-Boc-2-hydroxymethylmorpholine** (CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
155.0	C=O (Boc)
80.0	-C(CH ₃) ₃
78.5	C-2
67.0	C-5
64.0	-CH ₂ OH
45.0	C-3
44.0	C-6
28.5	-C(CH ₃) ₃

Interpretation:

- **The Carbonyl Carbon:** The signal at 155.0 ppm is characteristic of the carbonyl carbon of the Boc protecting group.
- **The Quaternary Carbon of the Boc Group:** The signal at 80.0 ppm corresponds to the quaternary carbon of the tert-butyl group.
- **The Morpholine Ring Carbons:** The signals for the carbon atoms of the morpholine ring and the hydroxymethyl group appear between 44.0 and 78.5 ppm. The C-2 carbon, being attached to both an oxygen and the hydroxymethyl group, is the most downfield of the ring carbons.

- The Methyl Carbons of the Boc Group: The three equivalent methyl carbons of the Boc group give rise to a single, intense signal at 28.5 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

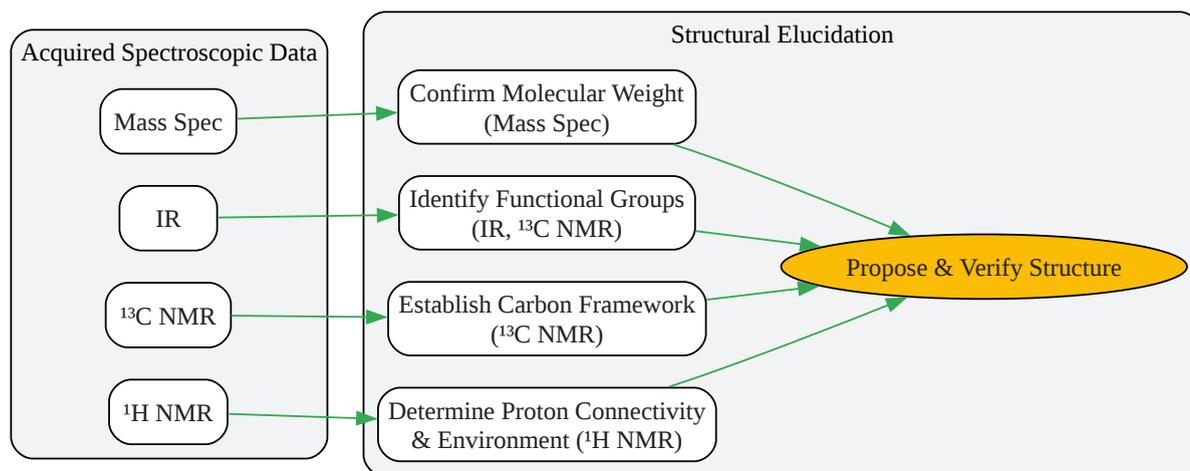
Table 3: Key IR Absorption Frequencies for **(R)-N-Boc-2-hydroxymethylmorpholine**

Frequency (cm ⁻¹)	Intensity	Functional Group
3450	Strong, broad	O-H stretch (alcohol)
2975, 2870	Medium	C-H stretch (alkane)
1685	Strong	C=O stretch (carbamate)
1420	Medium	C-H bend (alkane)
1170	Strong	C-O stretch (alcohol, ether)
1120	Strong	C-N stretch (amine)

Interpretation:

- The broad absorption at 3450 cm⁻¹ is a clear indication of the presence of the hydroxyl group.
- The strong absorption at 1685 cm⁻¹ is characteristic of the carbonyl group of the Boc protecting group.
- The absorptions in the 2870-2975 cm⁻¹ region are due to the C-H stretching vibrations of the alkyl groups.
- The strong absorptions in the 1120-1170 cm⁻¹ region are attributed to the C-O and C-N stretching vibrations.

Logical Flow of Spectroscopic Data Interpretation



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Caption: Integrated approach to structural determination.

Mass Spectrometry: Confirming Molecular Weight

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, which allows for the determination of its molecular weight.

Table 4: Mass Spectrometry Data for **(R)-N-Boc-2-hydroxymethylmorpholine**

Ion	m/z (calculated)	m/z (observed)
$[M+H]^+$	218.1387	218.1389
$[M+Na]^+$	240.1206	240.1208

Interpretation:

The observed m/z values for the protonated molecule ($[M+H]^+$) and the sodium adduct ($[M+Na]^+$) are in excellent agreement with the calculated values for the molecular formula

C₁₀H₁₉NO₄. This confirms the molecular weight of the compound.

Conclusion

The collective spectroscopic data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of **(R)-N-Boc-2-hydroxymethylmorpholine**. This guide serves as a detailed reference for researchers, enabling confident identification and utilization of this important chiral building block in their synthetic endeavors. The presented protocols and interpretations are designed to uphold the highest standards of scientific rigor and reproducibility.

References

- To cite this document: BenchChem. [Spectroscopic data for (R)-N-Boc-2-hydroxymethylmorpholine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b111711#spectroscopic-data-for-r-n-boc-2-hydroxymethylmorpholine>]

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